molecular formula C20H24O6 B3427691 1,2-Bis(3,4,5-trimethoxyphenyl)ethylene CAS No. 61240-22-0

1,2-Bis(3,4,5-trimethoxyphenyl)ethylene

Cat. No. B3427691
CAS RN: 61240-22-0
M. Wt: 360.4 g/mol
InChI Key: DUESHOUIPOUGCU-BQYQJAHWSA-N
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Description

1,2-Bis(3,4,5-trimethoxyphenyl)ethylene is a chemical compound with the molecular formula C20H24O6 . It has a molecular weight of 360.401 and a density of 1.1±0.1 g/cm3 . It is also known by other names such as (E)-3,4,5,3’,4’,5’-Hexamethoxystilbene .


Molecular Structure Analysis

The molecular structure of 1,2-Bis(3,4,5-trimethoxyphenyl)ethylene consists of a carbon backbone with three methoxy groups (-OCH3) attached to each phenyl ring . The exact mass of the molecule is 360.157288 .


Physical And Chemical Properties Analysis

1,2-Bis(3,4,5-trimethoxyphenyl)ethylene has a boiling point of 493.0±40.0 °C at 760 mmHg and a flash point of 200.0±27.2 °C . Its vapour pressure is 0.0±1.2 mmHg at 25°C, and it has an index of refraction of 1.569 .

Future Directions

The future directions of research on 1,2-Bis(3,4,5-trimethoxyphenyl)ethylene could involve exploring its potential bioactivity effects. Compounds containing the TMP group have shown promising anti-fungal, anti-bacterial, and antiviral properties, as well as significant efficacy against various parasites . These compounds have also been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties , suggesting a wide range of potential biomedical applications.

properties

IUPAC Name

1,2,3-trimethoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O6/c1-21-15-9-13(10-16(22-2)19(15)25-5)7-8-14-11-17(23-3)20(26-6)18(12-14)24-4/h7-12H,1-6H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUESHOUIPOUGCU-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401216668
Record name 1,1′-(1E)-1,2-Ethenediylbis[3,4,5-trimethoxybenzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(3,4,5-trimethoxyphenyl)ethylene

CAS RN

61240-22-0
Record name 1,1′-(1E)-1,2-Ethenediylbis[3,4,5-trimethoxybenzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61240-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-(1E)-1,2-Ethenediylbis[3,4,5-trimethoxybenzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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